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Abstract

Silicon monoxide (SiO), a metastable amorphous solid, is of significant interest in various
technological fields, including optics and electronics, due to its unique properties. However, its
utility is often dictated by its behavior at elevated temperatures. This technical guide provides
an in-depth analysis of the thermal stability of solid silicon monoxide, focusing on the critical
phenomena of disproportionation and vaporization that occur at high temperatures. This
document collates quantitative data from various studies, details common experimental
protocols for thermal analysis, and presents visual workflows and reaction pathways to offer a
comprehensive resource for professionals working with or encountering this material.

Introduction to Silicon Monoxide (SiO)

Solid silicon monoxide is typically a brown-black, glassy, and amorphous material.[1] While
the gaseous form is a stable diatomic molecule, the solid state is thermodynamically unstable
and is considered by some studies to be an inhomogeneous mixture of amorphous silicon (Si)
and amorphous silicon dioxide (SiO2).[1] Its thermal behavior is characterized by two primary
temperature-dependent processes: disproportionation into silicon and silicon dioxide, and
sublimation into gaseous SiO. Understanding the temperature ranges and kinetics of these
processes is crucial for its application in high-temperature environments.
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Regarding the audience in drug development, it is important to note a key distinction. While
silicon-based materials, particularly porous silicon and silicon dioxide (silica), are widely
explored for drug delivery and tissue engineering due to their biocompatibility, silicon
monoxide itself is not commonly used in these applications.[2][3][4] This is largely due to its
inherent thermal and chemical instability. This guide focuses on the fundamental thermal
properties of SiO, which is critical knowledge for material scientists and researchers in adjacent
fields.

High-Temperature Phenomena

The thermal behavior of solid SiO can be categorized into two main pathways that become
significant at different temperature regimes: Disproportionation and Vaporization.

Disproportionation

When heated, solid silicon monoxide undergoes an irreversible disproportionation (or
decomposition) reaction to form elemental silicon and silicon dioxide:

2Si0(s) — Si(s) + SiOz(s)

This process begins at temperatures as low as 400°C and becomes rapid at higher
temperatures.[1][5] The reaction is typically studied under an inert atmosphere, such as argon,
to prevent oxidation.[6]

e Low-Temperature Range (400°C - 800°C): Disproportionation begins to occur at an
appreciable rate.[5]

o Mid-Temperature Range (900°C - 1300°C): The reaction proceeds steadily, resulting in the
formation of crystalline Si nanopatrticles dispersed within an amorphous SiO2 matrix.[7]

o High-Temperature Range (1000°C - 1440°C): The reaction becomes very rapid and can
proceed to completion within a few hours.[5][6]

The following diagram illustrates the logical flow of the disproportionation reaction.
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Figure 1: Disproportionation pathway of solid SiO.

Vaporization (Sublimation)

At higher temperatures, typically above 1100°C, solid SiO becomes volatile and sublimes
directly into the gaseous phase (SiO(g)).[1] This property is utilized in vacuum deposition
processes to create thin films.[1] The rate of sublimation is significant at temperatures between
1200°C and 1250°C for practical deposition applications.[1]

The relationship between temperature and the dominant thermal process is summarized below.

400°C - 1100°C > 1100°C

Disproportionation Dominates Increasing Temperature Vaporization (Sublimation) Occurs

Temperature 2Si0(s) — Si(s) + SiO2(s) Sio(s) ~ Sio(g)
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Figure 2: Dominant thermal processes for SiO vs. temperature.

Quantitative Data on Thermal Properties

The following tables summarize key quantitative data related to the thermal stability of silicon
monoxide.

Table 1: Disproportionation and Thermal Stability Data

Temperature Range

Parameter °C) Observation Reference(s)
Onset of Appreciable reaction

_ . . 400 - 700 _ [5]
Disproportionation rate begins.
Rapid Reaction proceeds

_ _ _ 1000 - 1440 , [5][6]
Disproportionation very rapidly.
Slow Reaction is very slow;

_ _ _ 1100 _ [6]
Disproportionation requires many hours.
Fast Reaction completes

: o 1400 . [6]
Disproportionation within a few hours.

. . Films are chemically
Chemical Stability

) < 200 stable at low oxygen [1]
(Films)

pressures.

Table 2: Vaporization and Thermodynamic Data
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Temperature
Parameter Value Method Reference(s)
Range (K)
Appreciable > 1373 K (> Vacuum 1
Sublimation 1100°C) Deposition
Useful o
o 1473 - 1523 K Thin Film
Sublimation - N [1]
(1200 - 1250°C) Deposition
Rates
Enthalpy of o
T 72.5 kcal/mol Vaporization
Vaporization 1278 - 1748 K [5]
(~303.3 kJ/mol) Rate Study
(AHvap)
Enthalpy of
.py . Knudsen
Vaporization )
351 + 11 kJ/mol 1301 - 1519 K Effusion [8][9]
(AHvap) at
(Second-Law)
298.15K
Enthalpy of
.py ) Knudsen
Vaporization 359.1+2.0 ) )
1301 - 1519 K Effusion (Third- [819]
(AHvap) at kJ/mol
Law)
298.15K
Enthalpy of
.py Knudsen
Reaction 363.6+4.1 ) )
o . 1433 - 1608 K Effusion (Third- [10][11]
(Si+Si02-2Si0)  kJ/mol
Law)
at 298.15 K
Vapor Pressure ] ]
Melting point of
(pure, ~0.001 atm S - [12]
i
amorphous SiO)
Vapor Pressure ) ]
) Melting point of
(over molten Si ~0.002 atm - [12]

in SiOz crucible)

Si

Experimental Protocols for Thermal
Characterization
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Characterizing the thermal stability of SiO involves a suite of analytical techniques. A general
workflow is presented below, followed by detailed protocols for key experiments.

Sample Preparation

SiO Powder

/

Press into Pellet/Rod
(Optional)

Thermogravimetric Analysis / High-Temperature Knudsen Effusion
Differential Scanning Calorimetry (TGA/DSC) X-Ray Diffraction (HT-XRD) Mass Spectrometry (KEMS)

Provides Provides

pretation

Y

Mass Change vs. Temp Phase Identification vs. Temp Vapor Composition & Pressure
(Decomposition, Vaporization) (Formation of Si, SiOz2) (Thermodynamics)

Click to download full resolution via product page

Figure 3: General experimental workflow for SiO thermal analysis.

Thermogravimetric Analysis (TGA) and Differential
Scanning Calorimetry (DSC)

These techniques are used to measure changes in mass (TGA) and heat flow (DSC) as a
function of temperature, identifying decomposition and phase change events.
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e Objective: To determine the onset and temperature range of disproportionation and
sublimation by monitoring mass changes.

e Instrumentation: A simultaneous TGA/DSC instrument (e.g., TA Instruments SDT Q600).

» Methodology:

o Sample Preparation: Place 5-10 mg of SiO powder into an alumina crucible.

[¢]

Instrument Setup:

» Place the sample crucible onto the TGA balance.

» Use an empty alumina crucible as the reference.

[¢]

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Argon or Nitrogen) at a
flow rate of 30-50 mL/min to prevent oxidation.

[¢]

Temperature Program:

» Equilibrate at room temperature (e.g., 30°C).

» Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a final temperature of
1500°C.

[e]

Data Analysis:

= TGA Curve: Analyze the plot of mass (%) vs. temperature. A stable mass indicates no
reaction. A gradual mass loss at very high temperatures (>1100°C) indicates
sublimation. The disproportionation reaction (2SiO - Si + SiOz) should theoretically
show no mass change, but may be convoluted with other processes.

» DSC Curve: Analyze the plot of heat flow (mW) vs. temperature. Exothermic peaks may
indicate the crystallization of amorphous Si and SiO2 during disproportionation.

High-Temperature X-Ray Diffraction (HT-XRD)
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HT-XRD is used to identify the crystalline phases present in the material as it is heated,
providing direct evidence of the disproportionation reaction.

e Objective: To monitor the structural evolution of SiO and identify the formation of crystalline
Si and SiOz phases in real-time.

e Instrumentation: An X-ray diffractometer equipped with a high-temperature stage or furnace
(e.g., Bruker D8 Discover with a quadrupole lamp furnace).[13]

o Methodology:

o Sample Preparation: A small amount of SiO powder is placed on the sample holder of the
high-temperature stage (e.g., a refractory crucible made of alumina).[13]

o Atmosphere: The chamber is purged with an inert gas (e.g., Argon) or maintained under
vacuum to prevent oxidation of the newly formed silicon.

o Temperature Program:
» Acquire an initial XRD scan at room temperature.

» Heat the sample in discrete steps (e.g., every 50-100°C) to the desired final
temperature (e.g., 1400°C).

» At each temperature step, allow the sample to thermally equilibrate for a few minutes
before acquiring a full XRD scan (e.g., over a 26 range of 20-80°).

o Data Analysis:
= Analyze the series of XRD patterns collected at different temperatures.

» The initial pattern should show a broad amorphous halo, characteristic of amorphous
SiO.

= As the temperature increases (typically > 900°C), look for the emergence of sharp
diffraction peaks corresponding to crystalline silicon (e.g., Si (111), (220), (311) peaks).
[14]
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= At very high temperatures (>1300°C), peaks corresponding to crystalline SiO2 (e.g.,
cristobalite) may also appear.[7]

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a high-vacuum technique used to measure the vapor pressure and composition of
species effusing from a heated cell, allowing for the determination of thermodynamic
properties.

o Objective: To measure the partial pressure of SiO(g) effusing from a heated sample and
determine thermodynamic data like the enthalpy of vaporization.

 Instrumentation: A high-temperature Knudsen effusion cell coupled to a mass spectrometer.
[15][16]

o Methodology:

o Sample Preparation: A small quantity of solid SiO is loaded into the Knudsen cell (often
made of a non-reactive material like alumina or tantalum).

o System Setup: The cell is placed in a high-vacuum chamber and heated, typically by a
resistance coil or laser.[15] The cell has a small, well-defined orifice through which the
vapor effuses.

o Measurement:

The system is evacuated to ultra-high vacuum conditions.

» The cell is heated to a stable, precisely measured temperature (e.g., in the 1300-1600 K
range).

= A molecular beam of the effusing vapor travels from the orifice into the ion source of the
mass spectrometer.

» The mass spectrometer identifies the species in the vapor (e.g., SiO* ions) and
measures their ion intensity, which is proportional to their partial pressure.

» Measurements are repeated across a range of temperatures.
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o Data Analysis:

» The relationship between ion intensity and temperature is used to calculate the vapor
pressure at each temperature point.

» A Clausius-Clapeyron plot (In(P) vs. 1/T) is constructed from the vapor pressure data.

» The slope of this plot is used to calculate the enthalpy of vaporization (AHvap).

Conclusion

The thermal stability of silicon monoxide is a critical consideration for its practical application.
It is a metastable material that undergoes two primary transformations at high temperatures: an
irreversible disproportionation to silicon and silicon dioxide, which begins around 400°C and
accelerates significantly above 1000°C, and sublimation to gaseous SiO, which becomes
dominant above 1100°C. A thorough characterization using a combination of TGA/DSC, HT-
XRD, and KEMS is essential for understanding the precise kinetics and thermodynamics of
these processes. The data and protocols presented in this guide offer a foundational resource
for researchers and scientists to predict and control the behavior of silicon monoxide in high-
temperature applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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